- Preparation and testing of peptide amides as specific inhibitors of tissue kallikrein, United States, , ,
Cas no 97145-43-2 (L-Glutamamide,1-acetyl-L-prolyl-L-phenylalanyl-L-arginyl-L-seryl-L-valyl- (9CI))

97145-43-2 structure
اسم المنتج:L-Glutamamide,1-acetyl-L-prolyl-L-phenylalanyl-L-arginyl-L-seryl-L-valyl- (9CI)
L-Glutamamide,1-acetyl-L-prolyl-L-phenylalanyl-L-arginyl-L-seryl-L-valyl- (9CI) الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- L-Glutamamide,1-acetyl-L-prolyl-L-phenylalanyl-L-arginyl-L-seryl-L-valyl- (9CI)
- KALLIKREIN INHIBITOR
- KKI 5
- Ac-PFRSVQ-NH2
- AC-Pro-Phe-Arg-Ser-Val-Gln-NH2
- KKI-5
- HY-P0237
- BDBM50004609
- 97145-43-2
- DTXSID90914102
- L-glutamamide, 1-acetyl-L-prolyl-L-phenylalanyl-N5-(diaminomethylene)-L-ornithyl-L-seryl-L-valyl-
- CHEMBL104915
- (S)-2-((3S,6S,9S,12S)-1-((S)-1-acetylpyrrolidin-2-yl)-3-benzyl-6-(3-guanidinopropyl)-9-(hydroxymethyl)-12-isopropyl-1,4,7,10-tetraoxo-2,5,8,11-tetraazatridecanamido)pentanediamide
- DB-250260
- 2-{2-[2-(2-{2-[(1-Acetyl-pyrrolidine-2-carbonyl)-amino]-3-phenyl-propionylamino}-5-guanidino-pentanoylamino)-3-hydroxy-propionylamino]-3-methyl-butyrylamino}-pentanedioic acid diamide
- 2-{[13-(1-Acetylpyrrolidin-2-yl)-11-benzyl-8-(3-carbamimidamidopropyl)-1,4,7,10,13-pentahydroxy-5-(hydroxymethyl)-2-(propan-2-yl)-3,6,9,12-tetraazatrideca-3,6,9,12-tetraen-1-ylidene]amino}pentanediimidic acid
- (S)-2-((3S,6S,9S,12S)-1-((S)-1-acetylpyrrolidin-2-yl)-3-benzyl-6-(3-guanidinopropyl)-9-(hydroxymethyl)-12-isopropyl-1,4,7,10-tetraoxo-2,5,8,11-tetraazatridecan-13-amido)pentanediamide
- L-Glutamamide, 1-acetyl-L-prolyl-L-phenylalanyl-L-arginyl-L-seryl-L-valyl-
- 1-ACETYL-L-PROLYL-L-PHENYLALANYL-L-ARGINYL-L-SERYL-L-VALYL-L-GLUTAMAMIDE
- (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide
-
- نواة داخلي: 1S/C35H55N11O9/c1-19(2)28(34(55)41-22(29(37)50)13-14-27(36)49)45-32(53)25(18-47)44-30(51)23(11-7-15-40-35(38)39)42-31(52)24(17-21-9-5-4-6-10-21)43-33(54)26-12-8-16-46(26)20(3)48/h4-6,9-10,19,22-26,28,47H,7-8,11-18H2,1-3H3,(H2,36,49)(H2,37,50)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H4,38,39,40)/t22-,23-,24-,25-,26-,28-/m0/s1
- مفتاح Inchi: OOZYLOMMGMLDHT-BIVGDOEESA-N
- ابتسامات: C([C@@H]1CCCN1C(=O)C)(=O)N[C@H](C(=O)N[C@@H](CCCNC(N)=N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C(=O)N)CCC(=O)N)CC1C=CC=CC=1
حساب السمة
- نوعية دقيقة: 773.41842237g/mol
- النظائر كتلة واحدة: 773.41842237g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 10
- عدد مستقبلات الهيدروجين بوند: 10
- عدد الذرات الثقيلة: 55
- تدوير ملزمة العد: 22
- تعقيدات: 1400
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 6
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 337Ų
- إكسلوغ 3: -2.9
الخصائص التجريبية
- اللون / الشكل: Solid
- كثيف: 1.5±0.1 g/cm3
- نقطة الغليان: 445.9±55.0 °C at 760 mmHg
- نقطة الوميض: 223.5±31.5 °C
- الذوبان: biological extracorporealIn Vitro:H2OPeptide Solubility and Storage Guidelines:1.Calculate the length of the peptide.2.Calculate the overall charge of the entire peptide according to the following table:ContentsAssign valueAcidic amino acidAsp (D), Glu (E), and the C-terminal -COOH.-1Basic amino acidArg (R), Lys (K), His (H), and the N-terminal -NH2+1Neutral amino acidGly (G), Ala (A), Leu (L), Ile (I), Val (V), Cys (C), Met (M), Thr (T), Ser (S), Phe (F), Tyr (Y), Trp (W), Pro (P), Asn (N), Gln (Q)03.
- معامل توزيع المياه: Soluble in water at 1mg/ml
- ضغط البخار: 0.0±1.1 mmHg at 25°C
L-Glutamamide,1-acetyl-L-prolyl-L-phenylalanyl-L-arginyl-L-seryl-L-valyl- (9CI) أمن المعلومات
- إشارة عشوائية:warning
- وصف الخطر: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h2413 may be harmful by inhalation
-
تحذير:
P264 wash thoroughly after treatment
p280 wear protective gloves / wear protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p2393 get medical advice / care - تعليمات السلامة: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h2413 may be harmful by inhalation
- ظروف التخزين:Please store the product under the recommended conditions in the Certificate of Analysis.
L-Glutamamide,1-acetyl-L-prolyl-L-phenylalanyl-L-arginyl-L-seryl-L-valyl- (9CI) الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
LKT Labs | K0144-2 mg |
Kallikrein Inhibitor |
97145-43-2 | ≥95% | 2mg |
$126.00 | 2023-07-11 | |
TargetMol Chemicals | TP1792-10 mg |
KKI-5 |
97145-43-2 | 98% | 10mg |
¥ 3,585 | 2023-07-11 | |
TargetMol Chemicals | TP1792-10mg |
KKI-5 |
97145-43-2 | 10mg |
¥ 3585 | 2024-07-20 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | K876093-5mg |
KKI-5 |
97145-43-2 | 98% | 5mg |
¥2,308.50 | 2022-01-13 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce49114-1mg |
Kallikrein Inhibitor |
97145-43-2 | 98% | 1mg |
¥668.00 | 2023-09-08 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | K876093-1mg |
KKI-5 |
97145-43-2 | 98% | 1mg |
¥769.50 | 2022-01-13 | |
TargetMol Chemicals | TP1792-1 mg |
KKI-5 |
97145-43-2 | 98% | 1mg |
¥ 705 | 2023-07-11 | |
LKT Labs | K0144-1 mg |
Kallikrein Inhibitor |
97145-43-2 | ≥95% | 1mg |
$74.10 | 2023-07-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-391209-1 mg |
KKI 5, |
97145-43-2 | 1mg |
¥564.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-391209-1mg |
KKI 5, |
97145-43-2 | 1mg |
¥564.00 | 2023-09-05 |
L-Glutamamide,1-acetyl-L-prolyl-L-phenylalanyl-L-arginyl-L-seryl-L-valyl- (9CI) طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
المراجع
طريقة الإنتاج 2
رد فعل الشرط
المراجع
- Mapping the binding site of tissue kallikrein: preparation and testing of all possible substrate analog inhibitors homologous with the sequence of kininogen between Ser386 and Gln392Journal of Medicinal Chemistry, 1992, 35(17), 3094-102,
L-Glutamamide,1-acetyl-L-prolyl-L-phenylalanyl-L-arginyl-L-seryl-L-valyl- (9CI) Preparation Products
L-Glutamamide,1-acetyl-L-prolyl-L-phenylalanyl-L-arginyl-L-seryl-L-valyl- (9CI) الوثائق ذات الصلة
-
Xi Wang,Yuanxun Wang,Xuemin Li,Zhenyang Yu,Chun Song,Yunfei Du RSC Med. Chem. 2021 12 1650
-
Andrei K. Yudin Chem. Sci. 2015 6 30
-
Philip M. Morrison,Patrick J. Foley,Stuart L. Warriner,Michael E. Webb Chem. Commun. 2015 51 13470
-
Auxiliadora López-Jiménez,Elena Gallardo,José L. Espartero,Andrés Madrona,Ana R. Quesada,Miguel ángel Medina Food Funct. 2018 9 4310
97145-43-2 (L-Glutamamide,1-acetyl-L-prolyl-L-phenylalanyl-L-arginyl-L-seryl-L-valyl- (9CI)) منتجات ذات صلة
- 85518-50-9(METHYL 4-HYDROXY-3-OXOBUTANOATE)
- 865592-25-2(5-bromo-N-6-(diethylsulfamoyl)-1,3-benzothiazol-2-ylfuran-2-carboxamide)
- 1806844-29-0(Methyl 4-amino-2-(difluoromethyl)-3-hydroxypyridine-6-carboxylate)
- 2050-99-9(5-Nonanone,2,8-dimethyl-)
- 375857-72-0(7-Cyclopropylimidazo[1,2-a]pyrimidine)
- 865247-36-5(ethyl 2-(2Z)-2-(2-bromobenzoyl)imino-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 1797085-97-2(2-ethyl-6-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-1,3-benzothiazole)
- 2138439-12-8(Nccoccnc1=CC=CC2=C1C(=O)N(C1ccc(=O)NC1=O)C2=O)
- 137434-61-8(5-methyl-1H-1,2,3-benzotriazol-4-amine)
- 919988-18-4(Polyester bis-MPA dendron, 4 hydroxyl, 1 azide)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:97145-43-2)L-Glutamamide,1-acetyl-L-prolyl-L-phenylalanyl-L-arginyl-L-seryl-L-valyl- (9CI)

نقاء:99%
كمية:5mg
الأسعار ($):276